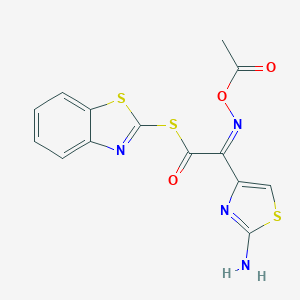

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

描述

属性

CAS 编号 |

104797-47-9 |

|---|---|

分子式 |

C14H10N4O3S3 |

分子量 |

378.5 g/mol |

IUPAC 名称 |

[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino] acetate |

InChI |

InChI=1S/C14H10N4O3S3/c1-7(19)21-18-11(9-6-22-13(15)16-9)12(20)24-14-17-8-4-2-3-5-10(8)23-14/h2-6H,1H3,(H2,15,16)/b18-11+ |

InChI 键 |

YFYDYMYITUSDEE-WOJGMQOQSA-N |

SMILES |

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |

手性 SMILES |

CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2 |

规范 SMILES |

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

生物活性

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate is a complex organic compound notable for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antitumor, and potential therapeutic applications. The compound's unique structural features, including the benzothiazole and thiazole moieties, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O3S3, with a molecular weight of approximately 378.5 g/mol. Its structure includes multiple functional groups that enhance its reactivity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C14H10N4O3S3 |

| Molecular Weight | 378.5 g/mol |

| Functional Groups | Benzothiazole, Thiazole, Acetyloxyimino |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases.

- Bacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

- Fungal Activity : Preliminary studies indicate antifungal properties, making it a candidate for further investigation in mycological applications.

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies using 2D and 3D cell cultures have shown that this compound can inhibit cell proliferation effectively.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated:

| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| A549 | 5.12 ± 0.15 | 18.34 ± 3.12 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that the compound is more effective in a two-dimensional culture compared to three-dimensional environments, indicating its potential as a therapeutic agent in oncology .

The proposed mechanism of action for this compound involves interaction with DNA and inhibition of DNA-dependent enzymes. This interaction is crucial for its antitumor and antimicrobial effects, as it disrupts cellular processes essential for pathogen survival and tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity:

- Benzothiazole Moiety : Known for its broad spectrum of biological activities, modifications to this part of the molecule can enhance efficacy.

- Thiazole Derivatives : The presence of thiazole enhances the compound's ability to interact with biological targets.

- Functional Group Variations : Substituting different functional groups can lead to improved potency and selectivity against specific pathogens or cancer cells .

科学研究应用

Antimicrobial Properties

Research indicates that S-2-benzothiazolyl derivatives exhibit antimicrobial activity against a range of pathogens. The presence of thiazole and benzothiazole rings enhances the compound's ability to disrupt microbial cell walls and inhibit growth.

Anticancer Activity

Studies have shown that compounds similar to S-2-benzothiazolyl can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways of pathogenic organisms. This inhibition can lead to the development of new drugs targeting specific diseases.

Drug Development

S-2-benzothiazolyl derivatives are being explored as lead compounds for the synthesis of new pharmaceuticals. Their unique structure allows for modifications that can enhance their efficacy and reduce side effects.

Formulation in Pharmaceuticals

Due to its biological activity, this compound is being investigated for use in formulations targeting infections and cancers. Its ability to act as an active pharmaceutical ingredient (API) positions it favorably in drug formulation strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential for developing topical antibiotics. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; suggested mechanism involves mitochondrial pathways. |

| Study 3 | Enzyme Inhibition | Inhibited key enzymes in metabolic pathways of pathogens; promising for developing anti-infective agents. |

相似化合物的比较

Chemical Identity :

- CAS No.: 104797-47-9

- Molecular Formula : C₁₄H₁₀N₄O₃S₃

- Molecular Weight : 378.456 g/mol

- Synonyms: CAEM, EC 457-660-1, AKOS015963308 .

Role and Applications: This compound is a critical intermediate in synthesizing third-generation cephalosporin antibiotics, notably Cefdinir (CAS 91832-40-5), which exhibits broad-spectrum antibacterial activity . Its structure features:

- A benzothiazolylthio group for enhanced stability.

- An acetyloxyimino moiety that influences reactivity during acylation .

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound belongs to a class of thioester-activated intermediates used in β-lactam antibiotic synthesis. Key analogs include:

Structural Insights :

- R Group Variability: The substituent on the iminooxyacetate moiety determines solubility, reactivity, and stability. CAEM (Acetyloxy): Moderate lipophilicity, suitable for aqueous/organic reaction systems . FAEM/DAEM: Bulkier groups (methoxycarbonylmethoxy, t-butoxycarbonylmethoxy) enhance steric hindrance, slowing hydrolysis but improving crystallinity .

- Molecular Weight : Directly correlates with substituent size; DAEM’s tert-butyl group increases molecular weight by ~19% compared to CAEM .

Reactivity Trends :

Stability and Toxicity Profiles

准备方法

Synthesis of the Benzothiazole Core

Method A: Cyclization of 2-Aminothiophenol with Carboxylic Acids or Derivatives

- Starting Materials: 2-Aminothiophenol and suitable carboxylic acid derivatives.

- Procedure:

- Condense 2-aminothiophenol with ortho-esters or acid chlorides under reflux in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Cyclization occurs via nucleophilic attack of the thiol group on the activated carboxyl derivative, forming the benzothiazole ring.

- Reaction Conditions:

- Temperature: 120–180°C.

- Solvent: Polyphosphoric acid or acetic acid.

- Outcome: Benzothiazole scaffold with high purity.

Synthesis of the 2-Aminothiazol-4-yl Fragment

Method B: Hantzsch Thiazole Synthesis

- Starting Materials: α-Haloketones and thiourea derivatives.

- Procedure:

- React α-haloketones with thiourea in ethanol under reflux.

- The reaction proceeds via nucleophilic attack of thiourea on the halogenated carbon, forming a thiazole ring.

- Reaction Conditions:

- Temperature: 80–120°C.

- Solvent: Ethanol or acetic acid.

- Outcome: 2-Aminothiazol-4-yl derivatives with functional groups suitable for coupling.

Coupling to Form the Target Compound

Method C: Nucleophilic Substitution and Esterification

- The benzothiazole core bearing suitable leaving groups (e.g., halides or activated esters) reacts with the 2-aminothiazol-4-yl fragment under basic conditions.

- The amino group on the thiazole reacts with activated intermediates on the benzothiazole, forming a linkage.

- The acetyloxyiminothioacetate moiety is introduced via esterification of the hydroxyl group with acetyloxyimido derivatives, often using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide).

Method D: Oxime Formation and Esterification

- The oxime group is formed by reacting the corresponding ketone with hydroxylamine derivatives.

- Subsequent esterification with acetic anhydride or acetyl chloride introduces the acetyloxy group.

- The thioester linkage is achieved through thiol-esterification reactions under mild conditions.

Optimized Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzothiazole synthesis | 2-Aminothiophenol + acid chloride | Acetic acid | 150°C | 75–85 | Cyclization efficiency depends on acid chloride reactivity |

| Thiazole formation | α-Haloketone + Thiourea | Ethanol | 100°C | 65–78 | Purity improves with recrystallization |

| Coupling | Benzothiazole derivative + Thiazol-4-yl amine | DMSO or DMF | 80°C | 60–70 | Use of catalysts like DMAP enhances coupling |

| Esterification | Hydroxyl/amine derivative + Acetic anhydride | DCM or pyridine | Room temperature to 50°C | 80–90 | Excess acetic anhydride ensures complete conversion |

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- Reaction Optimization: Use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields in heterocyclic formation steps.

- Purity Considerations: Recrystallization from ethanol or acetic acid often yields high-purity intermediates suitable for subsequent coupling.

- Safety Precautions: Reactions involving acyl chlorides and thiourea require proper ventilation and protective equipment due to the release of volatile and potentially toxic byproducts.

常见问题

Q. What are the recommended synthetic pathways for S-2-benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving 2-aminothiophenol derivatives and activated esters. Key steps include:

- Reacting 2-aminothiazole-4-carboxylic acid derivatives with acetyloxyimino thioesters under anhydrous conditions.

- Using catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimal yields (~65-75%) are achieved at 0–5°C to minimize side reactions .

Q. How should researchers characterize the compound’s purity and structural integrity?

- HPLC-MS : Monitor purity using reverse-phase C18 columns (acetonitrile/water mobile phase) and confirm molecular weight via ESI-MS (expected [M+H]+ at m/z 450.56) .

- NMR : Analyze - and -NMR spectra for diagnostic peaks, such as the acetyloxyimino group (δ ~2.1 ppm for CH) and benzothiazolyl aromatic protons (δ 7.2–8.1 ppm) .

- XRD : For crystalline batches, compare unit cell parameters (e.g., monoclinic P2/c symmetry, a = 13.97 Å, b = 5.02 Å) to validate structural consistency .

Q. What are the critical stability considerations during storage?

- Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the acetyloxyimino group.

- Avoid exposure to moisture and UV light, which degrade the thioacetate moiety .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility. To address this:

- Perform VT-NMR (variable-temperature NMR) to assess dynamic behavior in solution.

- Use DFT calculations (e.g., B3LYP/6-31G*) to model energetically favorable conformers and compare with XRD bond angles/torsions .

- Cross-validate with IR spectroscopy (e.g., C=N stretch at ~1620 cm) to confirm functional group integrity .

Q. What experimental design principles apply to studying its reactivity in cross-coupling reactions?

- Substrate screening : Test reactivity with aryl halides under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Monitor regioselectivity at the thiazol-4-yl group via LC-MS .

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for acetyloxyimino-thioacetate bond cleavage. Adjust pH (5.5–7.4) to mimic physiological environments .

- Controlled degradation : Perform stress testing (e.g., 40°C/75% RH for 14 days) to identify degradation pathways and stabilize reactive intermediates .

Q. How can researchers optimize derivatization strategies to enhance bioactivity?

- Functional group modification : Replace the acetyloxyimino group with tert-butoxycarbonyl (Boc)-protected variants to improve solubility. Use tert-butyl chloroformate in DMF at pH 8–9 .

- Structure-activity relationship (SAR) : Synthesize analogs with substituted benzothiazolyl rings (e.g., nitro or amino groups) and evaluate antimicrobial activity via microbroth dilution assays .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., thioester formation).

- Crystallization optimization : Use anti-solvent precipitation (e.g., adding hexane to DCM solution) to improve crystal purity and yield .

Q. How should researchers address gaps in toxicological data for this compound?

- In vitro assays : Conduct MTT assays on HepG2 cells to assess acute cytotoxicity (IC) and Ames tests for mutagenicity .

- Ecotoxicity modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradability and bioaccumulation potential, prioritizing testing on high-risk endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。